molecular formula C18H15ClN2O2 B12303374 (3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid

(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid

Cat. No.: B12303374
M. Wt: 326.8 g/mol
InChI Key: FKOLFVCDUQJXAU-UHFFFAOYSA-N
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Description

(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid: is a complex organic compound with a unique structure that includes a chlorophenyl group and a pyridoindole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the pyridoindole core, followed by the introduction of the chlorophenyl group and the carboxylic acid functionality. Common reagents used in these reactions include chlorinating agents, carboxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C18H15ClN2O2/c19-11-5-3-4-10(8-11)16-17-13(9-15(21-16)18(22)23)12-6-1-2-7-14(12)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)

InChI Key

FKOLFVCDUQJXAU-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)O

Origin of Product

United States

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